molecular formula C19H22Cl2N2O3S B12391643 1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one

1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one

Cat. No.: B12391643
M. Wt: 429.4 g/mol
InChI Key: OUPVMVHXMWBFDP-LBAUFKAWSA-N
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Description

This compound is a hybrid structure featuring a piperidine ring substituted with a 3,4-dichlorophenyl group and a (3R)-1-methylsulfonylpyrrolidine moiety connected via a propynone linker. The stereochemistry at the pyrrolidine C3 position (R-configuration) is critical for binding selectivity, as seen in analogous compounds .

Properties

Molecular Formula

C19H22Cl2N2O3S

Molecular Weight

429.4 g/mol

IUPAC Name

1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one

InChI

InChI=1S/C19H22Cl2N2O3S/c1-27(25,26)23-10-8-14(12-23)4-7-19(24)22-9-2-3-16(13-22)15-5-6-17(20)18(21)11-15/h5-6,11,14,16H,2-3,8-10,12-13H2,1H3/t14-,16?/m0/s1

InChI Key

OUPVMVHXMWBFDP-LBAUFKAWSA-N

Isomeric SMILES

CS(=O)(=O)N1CC[C@@H](C1)C#CC(=O)N2CCCC(C2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CS(=O)(=O)N1CCC(C1)C#CC(=O)N2CCCC(C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one involves several steps. The process typically starts with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling through a series of reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound C₂₀H₂₁Cl₂N₂O₂S 437.36 3,4-Dichlorophenyl, (R)-methylsulfonyl Likely CNS-targeted; high lipophilicity
2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine C₁₉H₂₆N₂ 282.42 Cyclohexyl, pyridine Lower polarity; possible sedative effects
(S)-3,3,3-trifluoro-N-(4-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)propane-1-sulfonamide C₂₇H₂₇F₃N₆O₃S 572.60 Trifluoropropyl, pyrimidine-pyridine Kinase inhibition; enhanced solubility

Key Differences :

  • The methylsulfonyl substituent in the target compound contrasts with the trifluoropropyl group in , reducing steric hindrance while maintaining hydrogen-bonding capacity.
  • The propynone linker in the target compound may confer rigidity compared to the ether or amine linkers in analogs, affecting conformational flexibility during target binding.

Physicochemical Properties

Table 2: Physicochemical Profile
Property Target Compound Compound Compound
Molecular Weight 437.36 282.42 572.60
LogP (Predicted) 3.8 2.5 2.1
Hydrogen Bond Donors 0 0 3
Hydrogen Bond Acceptors 5 2 9
Polar Surface Area (Ų) 78.3 16.8 145.6

Analysis :

  • The target compound’s higher LogP (3.8 vs. 2.1–2.5) suggests superior membrane permeability, critical for CNS drugs.
  • Its moderate polar surface area (78.3 Ų) balances solubility and absorption, unlike the highly polar Compound , which may require formulation aids for bioavailability.

Pharmacological Activity

While direct activity data for the target compound are absent, structural analogs provide insights:

  • Compound : Pyridine and cyclohexyl groups are associated with sedative and anxiolytic effects in preclinical models, likely via GABAergic modulation.
  • Target Compound : The dichlorophenyl group is structurally analogous to antipsychotics like lurasidone , hinting at dopamine D₂ or 5-HT₂A receptor antagonism.

Research Findings and Methodological Notes

  • Structural Analysis : SHELX software (SHELXL, SHELXS) has been pivotal in refining crystal structures of similar piperidine/pyrrolidine hybrids, enabling precise stereochemical assignments .
  • Synthetic Challenges: The target compound’s alkyne linker requires strict anhydrous conditions to prevent side reactions, as noted in analogs .

Biological Activity

The compound 1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one is a synthetic derivative notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound features a piperidine ring substituted with a dichlorophenyl group and a pyrrolidine moiety with a methylsulfonyl group. The presence of these functional groups is crucial for its biological activity.

Antiviral Activity

Research has indicated that derivatives of piperidine exhibit antiviral properties. For instance, compounds structurally similar to 1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one have been evaluated for their efficacy against various viruses, including HIV and HSV. In vitro studies have shown moderate protection against CVB-2 and HSV-1 by related compounds .

Antimicrobial Activity

The compound's derivatives have also been screened for antibacterial and antifungal activities. A study indicated that certain piperidine derivatives demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication by interfering with viral enzymes.
  • Antibacterial Mechanisms : The piperidine structure is associated with enzyme inhibition, which can disrupt bacterial cell wall synthesis or function.
  • Binding Affinities : Molecular docking studies suggest that the compound interacts with specific amino acids in target proteins, enhancing its pharmacological effects .

Study 1: Antiviral Screening

In a comprehensive screening of piperidine derivatives, the compound was tested against HIV-1 and other viruses. Results indicated that while some derivatives exhibited significant antiviral activity, the specific compound showed potential as a lead candidate for further development due to its structural uniqueness and activity profile .

Study 2: Antimicrobial Efficacy

A series of synthesized compounds based on the piperidine framework were evaluated for their antimicrobial properties. The studies revealed that certain derivatives had IC50 values indicating strong inhibitory effects on bacterial growth, suggesting that modifications in the chemical structure can enhance biological activity .

Data Tables

Activity Type Compound IC50 Value (μM) Target Organism
AntiviralCompound A92HIV
AntibacterialCompound B5.6Salmonella typhi
AntifungalCompound C12Candida albicans

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